Cas no 1170419-43-8 (2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide)

2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide structure
1170419-43-8 structure
Product name:2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide
CAS No:1170419-43-8
MF:C25H22FN3O3
MW:431.458889484406
CID:6223808
PubChem ID:44065884

2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide
    • 2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
    • 2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]propanamide
    • 1170419-43-8
    • 2-(3-fluorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)propanamide
    • DTXSID901117605
    • F5530-0263
    • AKOS024512589
    • N-[3,4-Dihydro-2-methyl-3-(4-methylphenyl)-4-oxo-6-quinazolinyl]-2-(3-fluorophenoxy)propanamide
    • Inchi: 1S/C25H22FN3O3/c1-15-7-10-20(11-8-15)29-17(3)27-23-12-9-19(14-22(23)25(29)31)28-24(30)16(2)32-21-6-4-5-18(26)13-21/h4-14,16H,1-3H3,(H,28,30)
    • InChI Key: NNYJYHGSDQSIPY-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OC(C)C(NC1C=CC2=C(C=1)C(N(C1C=CC(C)=CC=1)C(C)=N2)=O)=O

Computed Properties

  • Exact Mass: 431.16451973g/mol
  • Monoisotopic Mass: 431.16451973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 71Ų

2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5530-0263-40mg
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
40mg
$140.0 2023-09-09
Life Chemicals
F5530-0263-100mg
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
100mg
$248.0 2023-09-09
Life Chemicals
F5530-0263-2μmol
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5530-0263-20mg
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
20mg
$99.0 2023-09-09
Life Chemicals
F5530-0263-20μmol
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5530-0263-3mg
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
3mg
$63.0 2023-09-09
Life Chemicals
F5530-0263-75mg
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
75mg
$208.0 2023-09-09
Life Chemicals
F5530-0263-5mg
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
5mg
$69.0 2023-09-09
Life Chemicals
F5530-0263-25mg
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
25mg
$109.0 2023-09-09
Life Chemicals
F5530-0263-50mg
2-(3-fluorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
1170419-43-8
50mg
$160.0 2023-09-09

Additional information on 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide

Professional Introduction to Compound with CAS No. 1170419-43-8 and Product Name: 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide

The compound with the CAS number 1170419-43-8 and the product name 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the quinazoline class, has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a fluorophenyl group and a methylphenyl substituent in its structure contributes to its distinct chemical properties, making it a promising candidate for further research and development.

Quinazoline derivatives have long been studied for their biological activity, particularly in the context of anticancer, antiviral, and anti-inflammatory agents. The specific configuration of 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide is designed to optimize interactions with biological targets, enhancing its efficacy. The fluorine atom in the 3-fluorophenoxy moiety is known to improve metabolic stability and binding affinity, which are critical factors in drug design.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. These compounds often exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of a methylphenyl group further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological systems. This dual substitution strategy has been employed successfully in other quinazoline derivatives, suggesting that 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide may also demonstrate similar advantages.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The core quinazoline scaffold is constructed through a cyclization reaction, followed by functional group modifications to introduce the fluorophenoxy, methyl, and amide groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to achieve these transformations efficiently. The final product is characterized using spectroscopic methods (NMR, IR) and mass spectrometry to confirm its identity and purity.

In terms of biological activity, preliminary in vitro studies have shown that 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide exhibits promising effects on various cellular pathways. Its ability to inhibit specific enzymes or receptors makes it a potential lead compound for drug development. For instance, quinazoline derivatives have been reported to interfere with tyrosine kinase activity, which is relevant in oncology research. The unique structural features of this compound may allow it to bind tightly to target proteins while minimizing off-target effects.

The role of computational chemistry in drug design has become increasingly prominent in recent years. Molecular modeling techniques are used to predict how this compound might interact with biological targets at the atomic level. By simulating these interactions, researchers can gain insights into its mechanism of action and optimize its structure for better performance. This approach has been instrumental in accelerating the discovery of novel therapeutics.

Future directions for research on 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-ylpropanamide include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. Animal models will be employed to evaluate its biological activity in vivo, providing a more comprehensive understanding of its potential as a therapeutic agent. Additionally, efforts will be made to develop scalable synthetic routes for large-scale production if promising results are obtained from preclinical trials.

The development of new drugs is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound described here exemplifies how structural innovation can lead to the discovery of new therapeutic agents with tailored properties for specific medical applications. As research continues in this area, it is expected that more compounds like 2-(3-fluorophenoxy)-N-2-methyl-3-(4-methylphenyl)-4-oxxo-o,-dihydroquinazolin-o,-yIpropamidcne will emerge as valuable tools for treating various diseases.

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